molecular formula C13H21NO3 B3017581 Tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate CAS No. 2306264-15-1

Tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate

Cat. No.: B3017581
CAS No.: 2306264-15-1
M. Wt: 239.315
InChI Key: BSXLFLVQYIITLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate (CAS 849203-60-7) is a high-value spirocyclic chemical building block prized in medicinal chemistry for its role in the structure-guided design of potent protease inhibitors. Its molecular formula is C13H21NO3, with an average mass of 239.31 g/mol . This compound is part of a class of spirocyclic scaffolds that are strategically incorporated into drug candidates to access new chemical space, improve physicochemical properties, and reduce conformational flexibility to enhance binding interactions . This reagent serves as a critical precursor in the development of direct-acting antivirals. Specifically, it has been utilized in the synthesis of novel inhibitors targeting the SARS-CoV-2 3C-like protease (3CLpro), a pivotal enzyme for viral replication . Research demonstrates that incorporating this spirocyclic element can lead to inhibitors with nanomolar (nM) potency against SARS-CoV-2 3CLpro, highlighting its significant research value in antiviral therapeutic discovery . Beyond antiviral applications, related 7-azaspiro[3.5]nonane scaffolds are also being explored in other drug discovery areas, such as the development of nonbile acid Farnesoid X receptor (FXR) agonists for treating nonalcoholic steatohepatitis (NASH) . The compound is typically characterized as a solid and should be stored sealed in a dry environment, preferably in a freezer at -20°C to ensure stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-9-8-13(14)6-4-10(15)5-7-13/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXLFLVQYIITLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds. Its unique structural features make it a valuable scaffold for developing new drugs targeting specific biological pathways.

Synthesis of Bioactive Compounds

The compound is utilized in the synthesis of derivatives that exhibit activity against chemokine receptors, particularly CCR3 and CCR5. These receptors are implicated in several diseases, including HIV infection and other inflammatory conditions. The ability to design derivatives based on this compound allows researchers to explore new therapeutic avenues for treating such diseases .

Synthetic Methodologies

The synthesis of this compound has been optimized to improve yield and reduce costs associated with raw materials. A notable method involves a multi-step reaction process that includes:

  • Epoxidation Reaction : This step is crucial for introducing functional groups that enhance the compound's reactivity.
  • Ring Expansion : This reaction transforms simpler precursors into the desired spirocyclic structure, increasing the complexity and potential biological activity of the final product .

The overall yield from these synthetic processes can reach up to 70.7%, making it feasible for large-scale production suitable for pharmaceutical applications .

Potential Therapeutic Uses

Given its structural properties, this compound holds promise in several therapeutic areas:

Antiviral Activity

Research indicates that derivatives synthesized from this compound can modulate chemokine receptor activity, which is crucial for viral entry into host cells. This property positions it as a candidate for developing antiviral agents, particularly against HIV and related viruses .

Anti-inflammatory Applications

The ability to influence chemokine receptor pathways also suggests potential anti-inflammatory properties. Compounds derived from this compound may be explored for their efficacy in treating inflammatory diseases, offering new strategies for management beyond conventional therapies .

Mechanism of Action

The mechanism of action for tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to the active site of enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Hydroxy-Substituted Analogue

Compound: tert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate

  • Key Differences : The 7-oxo group is replaced with a hydroxyl group.
  • Impact : Increased polarity due to the hydroxyl group enhances solubility in polar solvents. The hydroxy derivative is likely synthesized via reduction of the oxo precursor (e.g., using LiBH4 or NaBH4), as seen in related spirocyclic systems.
  • Applications : Hydroxy groups serve as handles for further functionalization (e.g., esterification or glycosylation).

Amino-Substituted Analogue

Compound: tert-Butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate; oxalic acid

  • Key Differences: The oxo group is replaced with an amino group, forming a salt with oxalic acid.
  • Impact: The amino group introduces basicity, enabling participation in nucleophilic reactions (e.g., amide coupling). The oxalic acid salt improves crystallinity and stability.
  • Synthesis : Likely via reductive amination of the oxo precursor or direct substitution.

Heteroatom and Ring-Size Variations

Oxygen-Containing Spiro System

Compound: tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate

  • Key Differences : One nitrogen atom in the spiro system is replaced with oxygen (7-oxa).
  • This modification may influence binding affinity in drug-target interactions.

Larger Spiro Ring System

Compound: tert-Butyl 7-methylene-1-azaspiro[4.4]nonane-1-carboxylate

  • Key Differences : The spiro system expands from [3.5] to [4.4], with a methylene group at position 6.
  • The methylene group offers a site for alkene-specific reactions (e.g., epoxidation).

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Functional Group Key Applications/Properties
This compound Not Provided C12H19NO3 225.29 Ketone Intermediate for PARP inhibitors
tert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate 2167211-34-7 C13H23NO3 241.33 Hydroxyl Solubility enhancer; synthetic intermediate
tert-Butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate; oxalic acid 2940964-16-7 C12H22N2O2·C2H2O4 242.31 (free base) Amine (salt) Nucleophilic coupling; crystalline stability
tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate Not Provided C12H21NO3 227.30 Ether Altered electronic properties for drug design
tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate 1216936-29-6 C12H22N2O2 226.31 Amine PARP inhibitor intermediate

Biological Activity

Tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate (CAS Number: 2306264-15-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H21NO3C_{13}H_{21}NO_3 and a molecular weight of 239.31 g/mol. The compound features a unique spiro structure, which contributes to its distinctive chemical behavior and biological interactions.

PropertyValue
Molecular FormulaC13H21NO3
Molecular Weight239.31 g/mol
CAS Number2306264-15-1
Purity≥97%

Enzyme Inhibition

Recent studies have indicated that this compound exhibits inhibitory effects on various enzymes. For instance, it has been evaluated as a potential inhibitor of GPR119, a receptor involved in glucose metabolism and insulin secretion. In vitro assays demonstrated that the compound can activate GPR119, leading to increased insulin release in pancreatic cells, thus suggesting its utility in managing diabetes .

Anticancer Properties

The compound has also shown promise in anticancer research. A study highlighted its activity against specific cancer cell lines, where it demonstrated significant cytotoxic effects. The mechanism behind this activity appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Antimicrobial Activity

Additionally, this compound has been tested for antimicrobial properties. Preliminary results indicate effectiveness against certain bacterial strains, suggesting potential applications in treating infections or as a preservative in pharmaceutical formulations.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • GPR119 Agonism : The compound binds to GPR119, enhancing the signaling pathways that promote insulin secretion.
  • Apoptosis Induction : In cancer cells, it triggers pathways leading to programmed cell death.
  • Antimicrobial Mechanisms : Potential disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Study on GPR119 Agonists

A significant study published in Bioorganic & Medicinal Chemistry detailed the synthesis and biological evaluation of various 7-azaspiro derivatives, including this compound. The study identified this compound as one of the most potent GPR119 agonists among the tested derivatives, showing promising pharmacokinetic profiles in animal models .

Anticancer Activity Assessment

In another research effort, compounds structurally related to tert-butyl 7-oxo-1-azaspiro[3.5]nonane were assessed for their anticancer properties against multiple cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis through mitochondrial pathways .

Q & A

Basic Question

  • Spectroscopic methods :
    • ¹H/¹³C NMR : Confirm spirocyclic structure via coupling patterns and carbonyl signals (~170 ppm).
    • LC-MS : Assess purity and detect trace impurities using reverse-phase columns (e.g., C18) with ESI ionization .
  • Thermal analysis : Differential scanning calorimetry (DSC) to identify decomposition thresholds, though data is currently unavailable .

How should researchers address discrepancies in reported hazard classifications of this compound across different safety data sheets?

Advanced Question

  • Literature cross-validation : Compare hazard codes (e.g., H302 vs. H315) from multiple SDS (Combi-Blocks vs. Indagoo) and prioritize stricter classifications until experimental confirmation .
  • In vitro testing : Conduct skin irritation assays (OECD TG 439) and acute oral toxicity studies (OECD TG 423) to resolve inconsistencies .

What methodological approaches are recommended for assessing the stability of this compound under varying experimental conditions?

Advanced Question

  • Forced degradation studies :
    • Thermal stress : Heat samples at 40–80°C for 48–72 hours and monitor decomposition via HPLC.
    • Hydrolytic stability : Test in aqueous buffers (pH 1–13) to identify labile functional groups (e.g., ester hydrolysis).
  • Gas analysis : Use FTIR or GC-MS to detect CO and NOx emissions during combustion, as noted in fire scenarios .

What strategies can be employed to investigate the acute toxicity profile of this compound given limited existing data?

Advanced Question

  • Tiered testing :
    • In silico prediction : Use QSAR models (e.g., OECD Toolbox) to estimate LD50 and prioritize high-risk endpoints.
    • In vivo assays : Perform acute oral toxicity trials in rodent models (OECD TG 420) with dose ranges of 50–300 mg/kg, noting mortality and organ damage .
  • Mechanistic studies : Evaluate mitochondrial toxicity via MTT assays in hepatocyte cell lines (e.g., HepG2).

How can researchers mitigate risks associated with the potential formation of hazardous decomposition products during reactions involving this compound?

Advanced Question

  • Real-time monitoring : Implement inline FTIR or mass spectrometry to detect CO/NOx during high-temperature reactions .
  • Scavenger use : Introduce urea or activated carbon to adsorb toxic gases in closed systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.